molecular formula C10H14O5 B039985 Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester CAS No. 111209-96-2

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester

Cat. No. B039985
CAS RN: 111209-96-2
M. Wt: 214.21 g/mol
InChI Key: GVJIHXMUUZHZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester is a chemical compound used in diverse scientific research. Its applications range from organic synthesis to pharmaceutical studies, showcasing its versatility in the field .


Physical And Chemical Properties Analysis

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester has a density of 1.208g/cm3 . It has a boiling point of 288.118ºC at 760 mmHg . The flash point is 123.443ºC . The exact mass is 214.08400 . The LogP value is 0.31780 , and the vapour pressure is 0.002mmHg at 25°C . The index of refraction is 1.474 .

Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of cyclopentenone derivatives. It serves as a precursor in various synthetic pathways due to its reactive malonate group, which can undergo condensation reactions to form more complex organic molecules .

Pharmaceutical Research

In pharmaceutical research, Dimethyl 2-(3-oxocyclopentyl)malonate is explored for its potential in drug synthesis. Its structure is key in the development of cyclopentyl-containing drugs, which are significant in medicinal chemistry for their biological activity.

Sustainable Chemistry

The compound is involved in sustainable chemistry practices, such as mechanochemistry, which is a solvent-free, energy-efficient method. It’s used in Michael addition reactions with eco-bases derived from plants, showcasing its role in green chemistry initiatives .

Cardioprotection Studies

Research indicates that malonate derivatives can be cardioprotective. They are studied for their ability to inhibit succinate dehydrogenase, reducing ischemia/reperfusion injury, which is crucial in preventing post-myocardial infarction heart failure .

Analytical Chemistry

In analytical chemistry, Dimethyl 2-(3-oxocyclopentyl)malonate is used as a standard or reference compound in various chromatographic and mass spectrometric methods. This aids in the identification and quantification of similar compounds in complex mixtures .

Electrochemical Studies

The compound finds application in electrochemical studies for the oxidative decarboxylation of malonic acid derivatives. This process is significant in the synthesis of diketones, ketoesters, and tetraketones, which are valuable in various chemical industries .

properties

IUPAC Name

dimethyl 2-(3-oxocyclopentyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJIHXMUUZHZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester

Synthesis routes and methods

Procedure details

Tetrahedron Letters 2005, 46, 6875-6878. To a solution of cyclopent-2-enone (99.82 g, 1216 mmol) and dimethyl malonate (560 mL, 4887 mmol) in dry toluene (1000 mL) was added 2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine (5.10 g, 36.6 mmol). The reaction was stirred at room temperature under nitrogen for 16 hrs, then concentrated under reduced pressure to ˜½ volume. The crude product was filtered through a short path of silica gel (3.5×4 cm), eluting with ethyl acetate. The filtrate was concentrated under vacuum pump rotary evaporation (70-75° C. water bath) for 2 hrs, affording the target compound (247.7 g, 1098 mmol, 90% yield). 1H NMR (500 MHz, CDCl3) δ ppm 3.76 (3 H, s), 3.74 (3 H, s), 3.37 (1 H, d, J=9.46 Hz), 2.80-2.91 (1 H, m), 2.49 (1 H, dd, J=18.31, 7.63 Hz), 2.29-2.37 (1 H, m), 2.15-2.28 (2 H, m), 2.00 (1 H, ddd, J=18.46, 10.99, 1.37 Hz), 1.58-1.71 (1 H, m).
Quantity
99.82 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.